N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . These compounds are known for their diverse biological activities and are used in medicinal chemistry for the development of new therapeutic agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and other organic compounds . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, depending on their structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely, depending on their structure. Some general properties include thermal stability and acceptable densities .Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including the compound , have been investigated for their anticancer potential . These derivatives were tested against human cancer cell lines (MCF-7, Hela, and A549) using MTT assays. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values below 12 μM. Additionally, these compounds exhibited selectivity against cancerous cells while sparing normal cells.
Antifungal and Anti-Oomycete Activities
In another study, 1,2,4-triazole derivatives containing carboxamide fragments were designed and synthesized. These derivatives were evaluated for their antifungal and anti-oomycete activities against various phytopathogenic fungi . While the specific compound was not directly studied in this context, its structural features align with the active pharmaceutical scaffolds associated with antifungal agents.
Enzyme Inhibition and Drug Design
Molecular docking studies have been conducted to understand the binding modes of 1,2,4-triazole derivatives in the active site of aromatase enzyme . This suggests a potential role in enzyme inhibition and drug design. Investigating its interactions with other enzymes could reveal additional therapeutic targets.
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer effects . .
Mode of action
The mode of action of a compound depends on its specific molecular targets. For example, some 1,2,4-triazole derivatives have been found to inhibit certain enzymes, thereby exerting their biological effects . .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific molecular targets. Some 1,2,4-triazole derivatives have been found to affect pathways related to cell proliferation and apoptosis, which could explain their anticancer activity .
Result of action
The molecular and cellular effects of this compound would depend on its specific molecular targets and mode of action. Some 1,2,4-triazole derivatives have been found to induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-morpholin-4-yl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2/c21-13(15-1-2-20-10-14-8-18-20)11-7-12(17-9-16-11)19-3-5-22-6-4-19/h7-10H,1-6H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXUNSNUHAGNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide |
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